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This technical guide provides a comprehensive overview of the theoretical studies conducted

on cerium-indium (Ce-In) systems. The focus is on the application of first-principles

computational methods to elucidate the electronic, magnetic, and thermodynamic properties of

these alloys, with a particular emphasis on the heavy-fermion compound CeIn₃. This document

summarizes key quantitative data, details the underlying theoretical methodologies, and

visualizes fundamental concepts and workflows to facilitate a deeper understanding of the

complex physics governing the Ce-In system.

Introduction to Cerium-Indium Systems
Cerium, a lanthanide element, is renowned for the complex behavior of its 4f electrons, which

can exhibit both localized and itinerant characteristics. This duality gives rise to fascinating

physical phenomena, including heavy-fermion behavior, quantum criticality, and unconventional

superconductivity. When alloyed with indium, cerium forms several intermetallic compounds,

most notably CeIn₃. This compound crystallizes in the cubic AuCu₃ structure and serves as a

prototypical system for studying magnetically mediated superconductivity.[1] At ambient

pressure, CeIn₃ orders antiferromagnetically at a Néel temperature (Tₙ) of 10.1 K.[2] The

application of pressure suppresses this magnetic order, leading to a quantum critical point

around 26.5 kbar, near which superconductivity emerges.[1]

Theoretical studies are crucial for unraveling the intricate interplay between structure,

magnetism, and electronic correlations in these materials. First-principles calculations, based
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on Density Functional Theory (DFT), have become indispensable tools for investigating the

ground-state properties and pressure-induced phase transitions in Ce-In compounds.

Crystal Structure and Phase Diagram
The Ce-In system is characterized by several intermetallic compounds. The most extensively

studied from a theoretical standpoint is CeIn₃.

Crystal Structure of CeIn₃
CeIn₃ adopts the cubic AuCu₃-type crystal structure, belonging to the space group Pm-3m. In

this structure, the cerium atoms are located at the corners of the cube, while the indium atoms

occupy the face centers.[2] This simple cubic structure makes CeIn₃ an ideal candidate for

theoretical modeling and for studying phenomena in a system with high crystallographic

symmetry.[1]

Caption: Crystal structure of CeIn₃ (AuCu₃ prototype).

Phase Equilibria
Experimental studies have established the phase diagram for the Ce-In system, revealing the

existence of several intermetallic compounds, including Ce₃In, CeIn, CeIn₂, and CeIn₃.[3] While

comprehensive first-principles calculations of the entire phase diagram are not widely available,

thermodynamic modeling based on experimental data provides valuable insights into the

stability and formation of these phases.[4]

Theoretical Methodologies
The theoretical investigation of Ce-In systems necessitates methods that can accurately treat

the strongly correlated 4f electrons of cerium.

First-Principles Calculations (DFT)
Density Functional Theory (DFT) is the most common framework for first-principles calculations

of materials. For the Ce-In system, the full-potential augmented plane-wave plus local orbital

(APW+lo) method is frequently employed.[2][5] The choice of the exchange-correlation

functional is critical. While the Generalized Gradient Approximation (GGA), particularly the

Perdew-Burke-Ernzerhof (PBE) formulation, is standard, other functionals like the Wu-Cohen
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(WC-GGA) have been used to achieve better agreement with experimental data for properties

like critical pressure and bulk modulus.[5]

Handling Strong Correlations (DFT+U and DFT+DMFT)
Standard DFT functionals often fail to capture the strong on-site Coulomb repulsion of the

localized 4f electrons. To address this, two primary approaches are used:

DFT+U: This method introduces a Hubbard U term to the Hamiltonian to account for the

strong intra-atomic interactions. For CeIn₃, a typical effective U value (U_eff = U - J) applied

to the Ce 4f states is around 5.5 eV (U=6.2 eV, J=0.7 eV).[6] This approach improves the

description of electron localization and is essential for accurate calculations of properties like

electric field gradients.[2][6]

DFT+DMFT: A more sophisticated approach is the combination of DFT with Dynamical

Mean-Field Theory (DMFT). This non-perturbative method can treat the quantum fluctuations

between different electronic configurations, providing a more accurate picture of the

electronic structure, especially the quasiparticle bands and spectral functions of heavy-

fermion systems like CeIn₃.[7][8]
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Caption: Generalized workflow for first-principles calculations.

Quantitative Data from Theoretical Studies
Theoretical studies have yielded significant quantitative data on the properties of Ce-In

systems. The following tables summarize key findings for CeIn₃ and the liquid Ce-In alloys.
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Calculated Properties of CeIn₃
Property Value Method Reference

Lattice Parameter (a) 4.69 Å (fixed to exp.) DFT+U (APW+lo) [2]

Hubbard U_eff (Ce 4f) 5.5 eV GGA+U [6]

Magnetic Moment of

Ce (ambient pressure)
~0.5 µB DFT [1]

Critical Pressure (P_c)

for moment

suppression

~9 GPa WC-GGA [5]

Electric Field Gradient

(V_zz at In site)
~4.5 x 10²¹ V/m² LDA+U [2]

Density of States at

E_F (DOS(E_F))

~18 states/eV/f.u.

(AFM)
LDA+U [2]

Thermodynamic Properties of Liquid Ce-In Alloys
The thermodynamic properties of liquid Ce-In alloys at 1500 K have been investigated using

isoperibol calorimetry and modeled using the ideal associated solutions model.[4]
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Property Value Composition Method Reference

Minimum Mixing

Enthalpy

(ΔH_mix)

-43.8 ± 0.2

kJ/mol
x_In = 0.57 Calorimetry [4]

Partial Enthalpy

of In at infinite

dilution

-120.1 ± 3.2

kJ/mol
x_In → 0 Calorimetry [4]

Partial Enthalpy

of Ce at infinite

dilution

-153.5 ± 4.5

kJ/mol
x_Ce → 0 Calorimetry [4]

Formation

Enthalpy of

CeIn₃ (Δ_f H)

-60.7 ± 0.8

kJ/mol (exp.)
CeIn₃ - [4]

Electronic and Magnetic Properties
Electronic Structure
First-principles calculations reveal that the electronic states near the Fermi level (E_F) in CeIn₃

are a complex mixture of Ce 4f, Ce 5d, and In 5p states. The strong correlations of the 4f

electrons lead to the formation of a narrow quasiparticle band near E_F, which is characteristic

of heavy-fermion systems.[7] Applying the DFT+U method shifts the occupied 4f density of

states down and the unoccupied states up, away from the Fermi level, indicating a greater

degree of electron localization compared to standard DFT.[2]

Effect of Pressure on Magnetism
One of the most significant findings from theoretical studies is the explanation for the pressure-

induced suppression of antiferromagnetism in CeIn₃. Calculations show an almost linear

decrease in the spin magnetic moment of cerium as pressure increases.[5] This suppression is

attributed to the delocalization of the Ce 4f electrons. Under pressure, the Ce 4f states move

away from the Fermi level and hybridize more strongly with the conduction band, causing a

transition from a localized magnetic state to an itinerant, non-magnetic state.[5] This crossover

is central to the emergence of quantum critical behavior and superconductivity.
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Caption: Pressure effects on CeIn₃ properties.

Conclusion
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Theoretical studies, primarily based on Density Functional Theory and its extensions (DFT+U,

DFT+DMFT), have provided profound insights into the physics of cerium-indium systems. For

the key compound CeIn₃, these computational methods have successfully elucidated the

nature of its electronic structure, the critical role of 4f electron correlations, and the mechanism

behind the pressure-induced suppression of magnetism that gives way to unconventional

superconductivity. While the focus has been on CeIn₃, thermodynamic modeling complements

these studies by providing data on the stability of various intermetallics across the Ce-In phase

diagram. Future theoretical work, potentially involving large-scale simulations, could further

map out the complete theoretical phase diagram and explore the dynamics of quantum critical

fluctuations in this fascinating class of materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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